molecular formula C7H7N3OS2 B8811485 3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-hydroxy-3,5-dimethyl- CAS No. 124724-18-1

3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-hydroxy-3,5-dimethyl-

Cat. No. B8811485
CAS RN: 124724-18-1
M. Wt: 213.3 g/mol
InChI Key: UBJSDQUNZGNUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-hydroxy-3,5-dimethyl- is a useful research compound. Its molecular formula is C7H7N3OS2 and its molecular weight is 213.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-hydroxy-3,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-hydroxy-3,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

124724-18-1

Product Name

3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-hydroxy-3,5-dimethyl-

Molecular Formula

C7H7N3OS2

Molecular Weight

213.3 g/mol

IUPAC Name

3,5-dimethyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C7H7N3OS2/c1-3-8-5-4(6(11)9-3)13-7(12)10(5)2/h1-2H3,(H,8,9,11)

InChI Key

UBJSDQUNZGNUDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC(=S)N2C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 4-amino-3-methylthiazoline-2-thione-5-carboxylate (1.4 g, 6.4 mmoles), prepared according to the procedure of Gewald, J. Prakt. Chem., 32, 26-30 (1966), was suspended in approximately 40 ml of ethanol. Acetamidine hydrochloride (0.6 g, 6.4 mmole) and 2.77 g (12.8 mmole) of a 25% solution of sodium methoxide in methanol were added to the suspension and the resultant mixture refluxed for approximately 20 hours. The ethanol was removed in vacuo and the residue was suspended in water and neutralized with concentrated hydrochloric acid. The resultant precipitate was filtered and dried to provide 1 g of 3,5-dimethyl-6H-thiazolo[4,5-d]pyrimidin-7-one-2-thione. The structural assignment was confirmed by nuclear magnetic resonance spectral analysis.
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1.4 g
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0.6 g
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Synthesis routes and methods II

Procedure details

Ethyl 4-amino-3-methylthiazoline-2-thione-5-carboxylate (1.4g, 6.4 mmoles), prepared according to the procedure of Gewald, J. Prakt. Chem., 32, 26-30 (1966), was suspended in approximately 40ml of ethanol. Acetamidine hydrochloride (0.6g, 6.4 mmole) and 2.77g (12.8 mmole) of a 25% solution of sodium methoxide in methanol were added to the suspension and the resultant mixture refluxed for approximately 20 hours. The ethanol was removed in vacuo and the residue was suspended in water and neutralized with concentrated hydrochloric acid. The resultant precipitate was filtered and dried to provide 1g of 3,5-dimethyl-6H-thiazolo[4,5-d]pyrimidin-7-one-2-thione. The structural assignment was confirmed by nuclear magnetic resonance spectral analysis.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
[Compound]
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solution
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0 (± 1) mol
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reactant
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resultant mixture
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reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

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